methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 2-position and methyl groups at the 5- and 6-positions of the pyridine ring, along with a carboxylate ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chlorination and Methylation: One common synthetic route involves the chlorination of 2,5,6-trimethylpyridine followed by esterification. The chlorination step typically uses chlorine gas or a suitable chlorinating agent under controlled conditions to introduce the chlorine atom at the 2-position.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-chloro-5,6-dimethylpyridine with an acyl chloride in the presence of a Lewis acid catalyst, followed by esterification.
From Pyridine Derivatives: Starting from pyridine derivatives, various functional group transformations can be employed to introduce the desired substituents and ester group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylate ester group to an alcohol.
Substitution: Substitution reactions at the chlorine atom can be achieved using nucleophiles, leading to the formation of various substituted pyridine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, ammonia.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed:
Oxidation: 2-chloro-5,6-dimethylpyridine-3-carboxylic acid.
Reduction: 2-chloro-5,6-dimethylpyridine-3-ol.
Substitution: Various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis processes.
Biology: The compound and its derivatives have been studied for their biological activity. They may exhibit properties such as antimicrobial, antifungal, and anticancer activities, making them potential candidates for drug development.
Medicine: Research into the medicinal applications of this compound includes its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism by which methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate exerts its effects depends on its specific application. For example, in biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a different position of the chlorine atom.
Methyl 2,4-dichloropyrimidine-5-carboxylate: Contains two chlorine atoms and a different ring structure.
Uniqueness: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2046316-69-0 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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